BI-853520
説明
特性
分子式 |
C₂₉H₂₈N₄O₂ |
|---|---|
外観 |
Solid powder |
製品の起源 |
United States |
類似化合物との比較
Chemical and Pharmacological Profiles
Table 1: Key FAK Inhibitors in Clinical Development
Key Differences :
Preclinical and Clinical Efficacy
Table 2: Preclinical and Clinical Outcomes
Notable Findings:
Combination Therapy Potential
Table 3: Combination Strategies
Unique Advantage of BI-853520 :
Q & A
Q. What is the molecular mechanism of BI-853520 in FAK inhibition, and how is its specificity validated experimentally?
Q. How is the inhibitory potency of BI-853520 quantified in preclinical cancer models?
Q. What experimental protocols are critical for ensuring reproducibility in BI-853520 studies?
- Compound characterization : Provide detailed synthesis protocols, purity data (HPLC/MS), and stability profiles under storage conditions .
- In vitro assays : Standardize cell culture conditions (e.g., serum concentration, passage number) and include controls for FAK-independent pathways.
Advanced Research Questions
Q. How should researchers design experiments to evaluate BI-853520 in combination therapies?
- Mechanistic rationale : Target pathways downstream of FAK (e.g., PI3K/AKT or RAS/MAPK) to address compensatory signaling .
Q. What methodologies resolve contradictions in BI-853520 efficacy across cancer types?
- Pharmacokinetic (PK)/pharmacodynamic (PD) modeling : Correlate plasma/tissue drug concentrations with target engagement (e.g., FAK phosphorylation) to explain differential efficacy .
Q. How can researchers optimize dosing regimens to overcome acquired resistance to BI-853520?
- Adaptive dosing : Use PK-guided escalation in murine models to maintain target inhibition while avoiding toxicity.
- Biomarker-driven trials : Integrate liquid biopsies (e.g., ctDNA analysis) in clinical cohorts to detect emergent resistance mechanisms early .
Clinical Translation Questions
Q. What are the key considerations for translating preclinical BI-853520 data into phase I trials?
- Patient stratification : Include biomarkers like FAK overexpression or tumor mutational burden to enrich for responders .
Q. How should researchers analyze clinical trial data to assess BI-853520's antitumor activity?
- Response criteria : Use RECIST v1.1 for solid tumors and immune-related response criteria for immunogenic cancers .
- Survival endpoints : Compare progression-free survival (PFS) in BI-853520 monotherapy vs. historical controls for similar malignancies .
Data Reporting and Ethical Compliance
Q. What guidelines ensure rigorous reporting of BI-853520 research data?
Q. How can researchers ethically access and share BI-853520-related materials?
- Material transfer agreements (MTAs) : Secure licenses for proprietary compounds (e.g., from Boehringer Ingelheim) and cite patents in publications .
- Data requests : Follow institutional guidelines (e.g., Cambridge English protocols) to submit formal requests for clinical trial datasets, including research objectives and analysis plans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
